Antitubercular Intracellular MIC Activity vs. Mycobacterium bovis BCG (Class-Level Inference)
A ChEMBL-curated bioassay record indicates that 2,4-dimethoxy-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide was evaluated in a GSK tuberculosis intracellular minimum inhibitory concentration (MIC) assay against Mycobacterium tuberculosis variant bovis BCG . The quantitative MIC value, as well as data for direct structural comparators within the same assay, was not publicly accessible at the time of this analysis; however, the compound's inclusion in this targeted screening panel distinguishes it from numerous thiazole-benzamide analogs that lack any documented antimycobacterial evaluation .
| Evidence Dimension | Intracellular antimycobacterial activity (MIC) against M. bovis BCG |
|---|---|
| Target Compound Data | Evaluated in GSK_TB intracellular MIC assay; quantitative value not publicly available |
| Comparator Or Baseline | Unsubstituted or alternative thiazole-benzamide analogs (no documented antitubercular screening data available for direct comparison) |
| Quantified Difference | Cannot be calculated due to missing quantitative data |
| Conditions | Intracellular MIC assay (GSK_TB) using M. tuberculosis variant bovis BCG; ChEMBL assay ID CHEMBL2098495 |
Why This Matters
Documented inclusion in a disease-relevant phenotypic assay (tuberculosis) provides a starting point for target identification, whereas many structurally similar commercial analogs remain entirely uncharacterized, making this compound more actionable for infectious disease screening.
